Cas no 14637-69-5 (Ethanone,1-[4-(2-phenylcyclopropyl)phenyl]-, trans- (9CI))

Ethanone,1-[4-(2-phenylcyclopropyl)phenyl]-, trans- (9CI) structure
14637-69-5 structure
Product Name:Ethanone,1-[4-(2-phenylcyclopropyl)phenyl]-, trans- (9CI)
CAS No:14637-69-5
MF:C17H16O
MW:236.308344841003
CID:193979
PubChem ID:257885
Update Time:2025-04-19

Ethanone,1-[4-(2-phenylcyclopropyl)phenyl]-, trans- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[4-(2-phenylcyclopropyl)phenyl]-, trans- (9CI)
    • 1-[4-[(1R,2R)-2-phenylcyclopropyl]phenyl]ethanone
    • 1-(chloro-tert-butyl)-4-isopropyl-benzene
    • 1-(Chlor-tert-butyl)-4-isopropyl-benzol
    • 1-[4-(cis-2-phenylcyclopropyl)phenyl]ethanone
    • 1-chloro-2-(4-isopropylphenyl)-2-methylpropane
    • ACMC-20m8vt
    • Benzene, 1-(2-chloro-1,1-dimethylethyl)-4-(1-methylethyl)-
    • CTK0G4783
    • p-(chloro-tert-butyl)cumene
    • p-(cis-2-Phenylcyclopropyl)acetophenone
    • 14637-69-5
    • NSC86498
    • NSC-86498
    • Inchi: 1S/C17H16O/c1-12(18)13-7-9-15(10-8-13)17-11-16(17)14-5-3-2-4-6-14/h2-10,16-17H,11H2,1H3/t16-,17-/m0/s1
    • InChI Key: RGLSLMAODDWWGI-IRXDYDNUSA-N
    • SMILES: O=C(C)C1C=CC(=CC=1)[C@@H]1C[C@H]1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.12018
  • Monoisotopic Mass: 236.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 4.16030
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